molecular formula C17H22N2O4 B1679845 Noopept CAS No. 157115-85-0

Noopept

Katalognummer B1679845
CAS-Nummer: 157115-85-0
Molekulargewicht: 318.4 g/mol
InChI-Schlüssel: PJNSMUBMSNAEEN-AWEZNQCLSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Noopept is a powerful synthetic nootropic with proven cognitive enhancement and neuroprotective properties . Its effects and mechanisms of action are similar to piracetam, but Noopept has a different chemical structure and is not technically a racetam . It’s approximately 1,000 times more potent than piracetam . Noopept was developed in Russia in the mid-1990s and continues to be prescribed there to treat various cognitive disorders .


Synthesis Analysis

Noopept was designed as a drug at State Zakusov Institute of Pharmacology . The synthesis of the drug is based on the original hypothesis of peptide design, according to which structures similar to known psychotropic agents are reproduced using appropriate amino acids .


Molecular Structure Analysis

Noopept is the ethyl ester of N-phenylacetyl-L-prolylglycine . It has a molecular formula of C17H22N2O4 and a molar mass of 318.37 g/mol .


Chemical Reactions Analysis

A high-performance liquid chromatography (HPLC) method for quantitative and qualitative analysis of Noopept in tablets is developed and applied to determination of impurities, Noopept content in tablets, uniformity of dosage, and dissolution rate .


Physical And Chemical Properties Analysis

Noopept has a molecular weight of 318.37 and is soluble in DMSO . It is stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .

Wissenschaftliche Forschungsanwendungen

Cognitive Enhancement and Transcription Factor Activation

Noopept has been shown to activate the transcription factor HIF-1 in SH-SH5Y cells, suggesting its role in cognitive enhancement. This activation involves the inhibition of HIF-1 prolyl hydroxylase and a positive effect on the level of the HIF1α protein. Such changes in gene expression controlled by HIF-1 indicate a potential for Noopept in enhancing cognitive functions (Zainullina et al., 2020).

Neuroprotective Effects in Alzheimer's Disease

Noopept demonstrated neuroprotective effects in an Alzheimer's disease model. In NMRI mice, Noopept restored spatial memory and increased serum antibody levels to amyloid peptides. This suggests that Noopept may have therapeutic potential in Alzheimer's disease, particularly in the improvement of cognitive deficits (Ostrovskaya et al., 2007).

Immunopharmacological Properties

In immunopharmacological studies, Noopept enhanced the phagocytic activity of macrophages and stimulated both humoral and cellular immune responses. This indicates its potential as an immunomodulatory agent, particularly in conditions of secondary immune deficiency caused by agents like cyclophosphamide (Kovalenko et al., 2007).

Effects on Synaptic Transmission

Noopept was found to increase inhibitory synaptic transmission in hippocampal CA1 pyramidal cells. This effect suggests its potential application in modulating synaptic activity, which is crucial for cognitive processes (Kondratenko et al., 2010).

Diabetes Management

In a study on rats with streptozotocin-induced diabetes, Noopept showed potential in managing diabetes-related symptoms. It alleviated glycemia, weight loss, and normalized pain sensitivity, indicating a broader application beyond cognitive enhancement (Ostrovskaya et al., 2013).

Enhancing Memory in Neurodegenerative Conditions

Noopept abolished the antiamnesic effect of cholinoceptor antagonists in rats, improving spatial preference. This finding suggests its application in enhancing memory, particularly in neurodegenerative diseases like Alzheimer's (Radionova et al., 2008).

Attenuation of Apoptosis and Tau Hyperphosphorylation

Noopept's neuroprotective effect was observed in an Alzheimer's disease cellular model, where it attenuated apoptosis and tau hyperphosphorylation. This suggests its potential in addressing specific pathologies associated with neurodegenerative diseases (Ostrovskaya et al., 2014).

Safety And Hazards

In case of skin contact with Noopept, it is recommended to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water . In case of a fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide .

Zukünftige Richtungen

Noopept’s wide range of physiological and neurochemical effects necessitates further study of its mechanisms of action at the cellular and receptor levels . Useful information can be gained from studying Noopept’s effect on the levels of cytoplasmic calcium as a universal intracellular mediator .

Eigenschaften

IUPAC Name

ethyl 2-[[(2S)-1-(2-phenylacetyl)pyrrolidine-2-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-2-23-16(21)12-18-17(22)14-9-6-10-19(14)15(20)11-13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,18,22)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJNSMUBMSNAEEN-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CNC(=O)[C@@H]1CCCN1C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80166214
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Noopept

CAS RN

157115-85-0
Record name 1-(2-Phenylacetyl)-L-prolylglycine ethy ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=157115-85-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Noopept
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157115850
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Noopept
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80166214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Phenylacetyl-L-prolylglycine ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OMBERACETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4QBJ98683M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Noopept
Reactant of Route 2
Reactant of Route 2
Noopept
Reactant of Route 3
Reactant of Route 3
Noopept
Reactant of Route 4
Reactant of Route 4
Noopept
Reactant of Route 5
Reactant of Route 5
Noopept
Reactant of Route 6
Reactant of Route 6
Noopept

Citations

For This Compound
1,260
Citations
RU Ostrovskaya, YV Vakhitova… - Journal of …, 2014 - jbiomedsci.biomedcentral.com
… Moreover, the experimental data on cognitive improving effect of noopept … noopept on the cellular AD-related model. In the present study we investigated the protective effect of noopept …
Number of citations: 46 jbiomedsci.biomedcentral.com
RU Ostrovskaya, NN Zolotov, IV Ozerova… - Bulletin of experimental …, 2014 - Springer
… effects of oral and intraperitoneal Noopept in animals of 4 groups. Figure 1 shows the scheme of treatment with STZ and Noopept. Noopept was injected intraperitoneally (0.5 mg/kg) or …
Number of citations: 28 link.springer.com
RU Ostrovskaya, TA Gudasheva, AP Zaplina… - Bulletin of experimental …, 2008 - Springer
… pharmacological activity of Noopept is realized … Noopept normalizes cognitive function [5] and facilitates synaptic transmission in the cerebral cortex [4] and hippocampus [7]. Noopept …
Number of citations: 39 link.springer.com
EV Vasileva, EA Kondrakhin, AA Abdullina… - Neurochemical …, 2020 - Springer
… in the hippocampus and in administration of noopept and semax reduced their density, with no … and in noopept reduced the number of NMDA-receptor binding sites, and ip noopept and …
Number of citations: 6 link.springer.com
EV Vasil'eva, AA Abdullina, GI Kovalev - Neurochemical Journal, 2023 - Springer
We have examined the effects of the nootropic peptides Selank (300 mg/kg), Noopept (1 mg/kg), and Semax (0.6 mg/kg) after subchronic intraperitoneal (ip) and intranasal (in) …
Number of citations: 2 link.springer.com
P Tardner - 2022 - ijest.org
… Noopept may therefore help people with diagnosed learning, focus and behavioral difficulties. In this article, we’ll look at whether Noopept … what Noopept is and how it works in the brain. …
Number of citations: 0 www.ijest.org
RU Ostrovskaya, MA Gruden… - Journal of …, 2007 - journals.sagepub.com
… The positive immunotropic effect of noopept to Aβ (25—35) … ) peptide prefibrils caused by noopept may attenuate the neurotoxic … These actions of noopept, combined with it's previously …
Number of citations: 91 journals.sagepub.com
M Taghizadeh, N Maghsoudi, H Manaheji, V Akparov… - 2020 - researchsquare.com
… Our results also indicated that daily administration of Noopept (during 21 days of the study) not only … Conclusions: It appears that the administration of Noopept can decrease spinal cell …
Number of citations: 3 www.researchsquare.com
X Jia, AL Gharibyan, A Öhman, Y Liu, A Olofsson… - Journal of molecular …, 2011 - Elsevier
… We have demonstrated the modulating effect of noopept, a novel … Noopept does not bind to a sterically specific site in the α-… The mitigating effect of noopept against amyloid oligomeric …
Number of citations: 31 www.sciencedirect.com
M Taghizadeh, N Maghsoudi, H Manaheji, V Akparov… - Heliyon, 2021 - ncbi.nlm.nih.gov
… as well as the effect of Noopept on this relationship. Persistent … Our results also indicated that daily administration of Noopept … It appears that the administration of Noopept can decrease …
Number of citations: 10 www.ncbi.nlm.nih.gov

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.